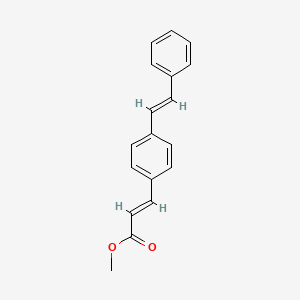
Methyl p-(trans-styryl)-trans-cinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl p-(trans-styryl)-trans-cinnamate: is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a methyl ester group attached to a cinnamic acid backbone, which is further substituted with a trans-styryl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl p-(trans-styryl)-trans-cinnamate typically involves the esterification of p-(trans-styryl)-trans-cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl p-(trans-styryl)-trans-cinnamate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: p-(trans-styryl)-trans-cinnamic acid.
Reduction: Methyl p-(trans-styryl)-trans-cinnamyl alcohol.
Substitution: p-Bromo-methyl p-(trans-styryl)-trans-cinnamate.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : Methyl p-(trans-styryl)-trans-cinnamate serves as a precursor for synthesizing various biologically active molecules and complex organic compounds. Its unique structure allows for modifications that are valuable in organic synthesis.
2. Antimicrobial Activity
- Research Findings : Cinnamic acid derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate effectiveness against multi-drug resistant bacteria and fungi, highlighting its potential as a natural antimicrobial agent .
- Case Study : A study found that certain derivatives exhibited potent activity against Escherichia coli and Staphylococcus aureus, suggesting applications in food preservation and pharmaceutical formulations .
3. Antioxidant Properties
- Mechanism of Action : The compound acts as an antioxidant by scavenging free radicals, thus preventing oxidative damage to cells. This property is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.
4. Anti-inflammatory and Anticancer Activities
- Potential Therapeutics : Research indicates that this compound may inhibit enzymes involved in inflammation and cancer progression. Its role in modulating signaling pathways associated with these processes is under investigation .
- Case Study : In vitro studies have shown that the compound can suppress the growth of human tumor cells, suggesting its potential in cancer therapy .
Industrial Applications
1. Materials Science
- Polymers and Resins : The compound is utilized in producing polymers and resins due to its unique chemical properties. It can enhance the stability and durability of materials used in various applications.
2. Cosmetic Industry
- UV Absorbing Agent : this compound is employed as a UV-absorbing agent in sunscreens and other cosmetic products, contributing to skin protection against harmful UV radiation.
Mechanism of Action
The mechanism of action of Methyl p-(trans-styryl)-trans-cinnamate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through modulation of signaling pathways related to oxidative stress and inflammation.
Comparison with Similar Compounds
Methyl cinnamate: Similar structure but lacks the trans-styryl group.
Ethyl p-(trans-styryl)-trans-cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester group.
p-(trans-Styryl)-trans-cinnamic acid: Similar structure but without the ester group.
Uniqueness: Methyl p-(trans-styryl)-trans-cinnamate is unique due to the presence of both the trans-styryl group and the methyl ester group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trans-styryl group enhances the compound’s ability to undergo various chemical reactions, while the methyl ester group improves its solubility and stability.
Properties
CAS No. |
71205-18-0 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
methyl (E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)14-13-17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h2-14H,1H3/b8-7+,14-13+ |
InChI Key |
XXBDOBCPYGFGCH-SCCLZRITSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















